- The Enhanced Dissolution of β-Cyclodextrin in Some Hydrophilic Ionic Liquids, Journal of Physical Chemistry A, 2010, 114(11), 3926-3931

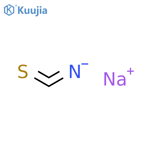

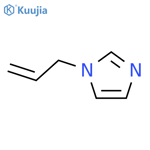

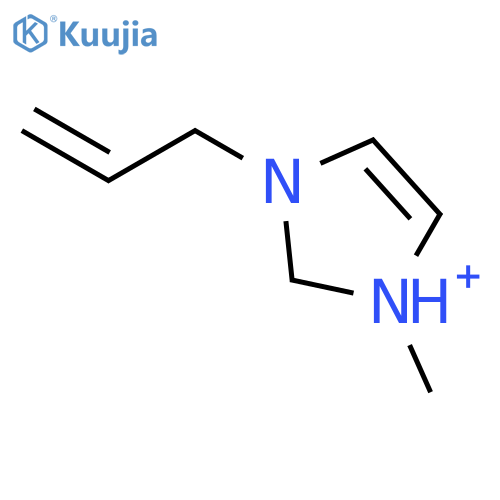

Cas no 98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-)

98806-09-8 structure

Produktname:1H-Imidazolium, 1-methyl-3-(2-propenyl)-

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)-

- DTXSID6048094

- DTXCID7028065

- SCHEMBL173392

- NS00114808

- 1-ALLYL-3-METHYLIMIDAZOLIUM

- 7KXP39NT49

- 98806-09-8

- 1-Methyl-3-(2-propen-1-yl)-1H-imidazolium

- CHEMBL3306823

- NCGC00248726-01

- 1H-Imidazolium, 1-methyl-3-(2-propen-1-yl)-

- 1-allyl-3-methylimidazolium fluoride

-

- Inchi: InChI=1S/C7H11N2/c1-3-4-9-6-5-8(2)7-9/h3,5-7H,1,4H2,2H3/q+1

- InChI-Schlüssel: WWVMHGUBIOZASN-UHFFFAOYSA-N

Berechnete Eigenschaften

- Genaue Masse: 123.092223359g/mol

- Monoisotopenmasse: 123.092223359g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 0

- Schwere Atomanzahl: 9

- Anzahl drehbarer Bindungen: 2

- Komplexität: 101

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 0.9

- Topologische Polaroberfläche: 8.8Ų

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Solvents: Water ; 24 h, 313 K

Referenz

- Low viscosity azide-containing mono and dicationic ionic liquids with unsaturated side chain, Journal of Molecular Liquids, 2017, 225, 793-799

Synthetic Routes 3

Reaktionsbedingungen

1.1 333 K

Referenz

- Synthesis and characterization of imidazolium dicyanamide ionic liquids, Guangdong Huagong, 2015, 42(17),

Synthetic Routes 4

Reaktionsbedingungen

1.1 Solvents: Acetone ; 48 h, rt

Referenz

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 5

Reaktionsbedingungen

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

Referenz

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

Referenz

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

Referenz

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

Referenz

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

Referenz

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

Referenz

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

Synthetic Routes 11

Reaktionsbedingungen

Referenz

- Synthesis and hypergolic activity evaluation of some new ammonium-imidazolium based ionic liquids, RSC Advances, 2016, 6(31), 26386-26391

Synthetic Routes 12

Reaktionsbedingungen

1.1 Solvents: Acetone ; 60 h, rt

Referenz

- Ionic Liquid Screening for Ethylbenzene/Styrene Separation by Extractive Distillation, Industrial & Engineering Chemistry Research, 2011, 50(18), 10800-10810

Synthetic Routes 13

Reaktionsbedingungen

1.1 Solvents: Acetone ; 48 h, rt

Referenz

- Thermodynamic properties of binary systems containing 1-allyl-3-methylimidazolium dicyanamide [Amim][DCA] with short chain alcohols and prediction of surface tension based on molar surface Gibbs free energy, Journal of the Taiwan Institute of Chemical Engineers, 2022, 134,

Synthetic Routes 14

Reaktionsbedingungen

Referenz

- Synthesis and thermal characterization of mono and dicationic imidazolium pyridinium based ionic liquids, Oriental Journal of Chemistry, 2015, 31(2), 1127-1132

Synthetic Routes 15

Reaktionsbedingungen

Referenz

- Thermophysical properties of ionic liquid with thiocyanate and dicynamide anions, Key Engineering Materials, 2014, 594, 594-595

Synthetic Routes 16

Reaktionsbedingungen

1.1 Solvents: Methanol ; 3 d, rt

Referenz

- Nonaborane and Decaborane Cluster Anions Can Enhance the Ignition Delay in Hypergolic Ionic Liquids and Induce Hypergolicity in Molecular Solvents, Inorganic Chemistry, 2014, 53(9), 4770-4776

Synthetic Routes 17

Reaktionsbedingungen

1.1 Solvents: Acetone ; 24 h

Referenz

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 18

Reaktionsbedingungen

1.1 12 h, reflux

2.1 Solvents: Acetone ; 24 h

2.1 Solvents: Acetone ; 24 h

Referenz

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Synthetic Routes 19

Reaktionsbedingungen

1.1 -

2.1 Solvents: Acetone ; 48 h, rt

2.1 Solvents: Acetone ; 48 h, rt

Referenz

Thermophysical properties of ionic liquid with thiocyanate anion: effect of cations

,

Advanced Materials Research (Durnten-Zurich,

2013,

626,

686-690

Synthetic Routes 20

Reaktionsbedingungen

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

Referenz

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

Synthetic Routes 21

Reaktionsbedingungen

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

Referenz

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Raw materials

- Oxonium, trimethyl-(9CI)

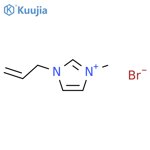

- 1H-Imidazolium,1-methyl-3-(2-propen-1-yl)-, bromide (1:1)

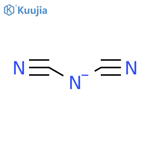

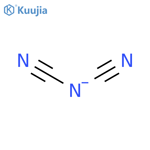

- dicyanamide

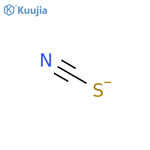

- Sodium sulfocyanate

- N-Cyanocyanamide Sodium Salt

- 1-Allyl-3-methylimidazolium chloride

- Cyanamide, cyano-, silver(1+) salt

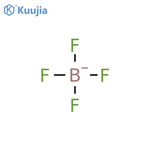

- Borate(1-),tetrafluoro-

- 1-Allylimidazole

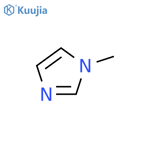

- 1-Methylimidazole

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Preparation Products

1H-Imidazolium, 1-methyl-3-(2-propenyl)- Verwandte Literatur

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

98806-09-8 (1H-Imidazolium, 1-methyl-3-(2-propenyl)-) Verwandte Produkte

- 148291-55-8(1H-Pyrazole-4-carboxaldehyde,3-amino-5-methyl-)

- 2091293-11-5(3H-Pyrazol-3-one, 2-(6-amino-2-pyridinyl)-2,4-dihydro-5-propyl-)

- 370587-15-8(2-Methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one)

- 1270381-49-1(1-(2,3-dimethoxyphenyl)propan-1-amine)

- 180623-89-6(5-Bromo-7-chloro-1H-indole)

- 896044-24-9(3-(benzylsulfanyl)-6-(2-methoxyphenyl)pyridazine)

- 2580190-34-5(3-(3-Methylthiophen-2-yl)benzene-1-sulfonamide)

- 1511129-36-4({5-bromofuro2,3-bpyridin-2-yl}methanamine)

- 2024711-98-4(2,2-dimethyl-4-(1-methyl-1H-imidazol-2-yl)butanal)

- 1261917-89-8(2-methyl-5-(4-piperidin-1-ylsulfonylphenyl)phenol)

Empfohlene Lieferanten

Zhejiang Brunova Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

BIOOKE MICROELECTRONICS CO.,LTD

Gold Mitglied

CN Lieferant

Reagenz

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Mitglied

CN Lieferant

Reagenz

Taizhou Jiayin Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz